Zinforo
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)/b26-13-;/t14-,19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHHNQFYEVOFIV-VRDMTWHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N8O10PS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400827-46-5 | |
| Record name | Ceftaroline fosamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400827-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanisms of Antimicrobial Action
Fundamental Principles of Beta-Lactam Interference with Bacterial Cell Wall Synthesis
Beta-lactam antibiotics interfere with the transpeptidation reaction mediated by PBPs, which is essential for cross-linking the peptidoglycan chains. nih.govoup.com By binding to the active site of PBPs, beta-lactams prevent the formation of these crucial cross-links, compromising the structural integrity of the bacterial cell wall. drugs.comnih.govoup.com
Penicillin-Binding Protein (PBP) Inhibition in Gram-Positive Bacteria
Ceftaroline (B109729) demonstrates potent activity against Gram-positive bacteria, including those resistant to other beta-lactam antibiotics. nih.govdovepress.comoup.com This activity is primarily mediated through its high affinity for various PBPs in these organisms. nih.govnih.govoup.comresearchgate.net
Specific Affinity for PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA)
A key mechanism of ceftaroline's activity against MRSA is its high affinity for PBP2a, an altered PBP encoded by the mecA gene. oup.comnih.govdovepress.comoup.comnih.govoup.comresearchgate.netasm.orgoup.com Unlike most other beta-lactams that have low affinity for PBP2a, ceftaroline binds effectively to this protein, which is responsible for mediating methicillin (B1676495) resistance. nih.govoup.comoup.comasm.orgoup.com This high affinity for PBP2a distinguishes ceftaroline from earlier cephalosporins and is central to its anti-MRSA efficacy. oup.comnih.govdovepress.comoup.com Research has shown that ceftaroline binds to PBP2a with significantly higher affinity (lower IC50 values) compared to other agents like oxacillin (B1211168), ceftriaxone (B1232239), and imipenem (B608078). nih.govdovepress.comnih.govresearchgate.net For example, reported IC50 values for ceftaroline binding to PBP2a in MRSA strains range from 0.01 to 1 μg/ml, which can be up to 256-fold higher affinity than other agents. nih.govnih.govresearchgate.net The interaction with PBP2a may involve binding to an allosteric site, triggering conformational changes that facilitate access to the active site. nih.govncats.ioasm.orgacs.orgnih.govpnas.org
Interaction with Other Staphylococcal PBPs (e.g., PBP1, PBP2 (B1193376), PBP3, PBP4)
In addition to PBP2a, ceftaroline also binds to other essential staphylococcal PBPs, including PBP1, PBP2, and PBP3, in both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA strains. oup.comnih.govoup.comnih.govoup.comresearchgate.netoup.comoup.com Studies indicate that ceftaroline exhibits good binding affinity for these PBPs, comparable to or greater than that of other beta-lactams. oup.comnih.govoup.comresearchgate.net While PBP4 is generally considered less critical for survival and may have lower binding affinity for beta-lactams, some research suggests its potential involvement in resistance mechanisms under selective pressure. oup.comresearchgate.netoup.com
Here is a table summarizing reported IC50 values for ceftaroline binding to S. aureus PBPs:
| PBP | Strain Type | IC50 Range (μg/ml) | Relevant Citations |
| PBP1 | MSSA, MRSA | ≤0.5 | nih.govresearchgate.net |
| PBP2 | MSSA, MRSA | ≤0.5 | nih.govresearchgate.net |
| PBP2a | MRSA | 0.01 - 1 | nih.govnih.govresearchgate.net |
| PBP3 | MSSA, MRSA | ≤1 | nih.govresearchgate.netoup.com |
| PBP4 | MSSA, MRSA | >1 | oup.comresearchgate.net |
Binding to Mutated PBPs in Multidrug-Resistant Streptococcus pneumoniae (e.g., PBP2x, PBP1a, PBP2b)
Resistance to beta-lactam antibiotics in Streptococcus pneumoniae is often mediated by amino acid substitutions and mosaic genes in key PBPs, such as PBP1a, PBP2x, and PBP2b. nih.govoup.comresearchgate.netoup.comresearchgate.net Ceftaroline demonstrates activity against multidrug-resistant S. pneumoniae (MDRSP) by binding to these altered PBPs. nih.govdovepress.comnih.govoup.comresearchgate.netoup.com It has shown high affinity for PBP2X, a primary target for cephalosporin (B10832234) binding, as well as significant affinity for PBP1A and PBP2B in penicillin-resistant strains. nih.govresearchgate.netoup.com This ability to bind to the mutated PBPs in resistant pneumococci contributes to ceftaroline's efficacy against these challenging pathogens. oup.comresearchgate.netoup.com
Here is a table summarizing reported IC50 values for ceftaroline binding to S. pneumoniae PBPs:
| PBP | Susceptibility | IC50 Range (μg/ml) | Relevant Citations |
| PBP1A | Resistant | 0.125 - 0.25 | nih.govresearchgate.net |
| PBP2X | Resistant | 0.1 - 1 | nih.govresearchgate.net |
| PBP2B | Resistant | 0.5 - 4 | nih.govresearchgate.net |
| PBP2X and -3 | Susceptible | 0.1 - 4 | nih.govresearchgate.net |
| PBP1A, -1B, and -2A | Susceptible | >0.1 - >4 | nih.govresearchgate.net |
| PBP2B | Susceptible | >0.1 - >4 | nih.govresearchgate.net |
PBP Inhibition in Gram-Negative Bacteria (e.g., PBP3)
Ceftaroline also exhibits activity against certain Gram-negative bacteria. nih.govdovepress.comoup.comoup.compfizer.com In Gram-negative organisms, ceftaroline primarily targets membrane-bound PBPs, interfering with cell wall formation. oup.comnih.govdovepress.com PBP3 is an essential PBP in Gram-negative bacteria, and binding to PBP3 can lead to cell elongation and inhibition of septation. nih.govnih.gov Ceftaroline has demonstrated binding affinity for PBP3 in Gram-negative species, contributing to its spectrum of activity. nih.govnih.gov
Prodrug Activation and Bioconversion to Active Moiety
Zinforo contains ceftaroline fosamil, which is an N-phosphono prodrug. oup.comnih.govpfizer.comncats.ioresearchgate.netwikidata.orgidrblab.net This prodrug is rapidly converted in the plasma to the active antibacterial metabolite, ceftaroline, through hydrolysis of the phosphonate (B1237965) group. pfizer.comncats.ioresearchgate.netidrblab.netfda.govmims.com This bioconversion is primarily mediated by phosphatase enzymes present in the plasma. pfizer.comncats.ioidrblab.netfda.govmims.com Concentrations of the prodrug, ceftaroline fosamil, are typically measurable in plasma primarily during intravenous infusion. pfizer.comfda.gov The conversion to the active ceftaroline is essential for its therapeutic effect. e-lactancia.orgncats.io
Enzymatic Hydrolysis of Ceftaroline Fosamil to Ceftaroline
Ceftaroline fosamil is an N-phosphonoamino water-soluble cephalosporin prodrug. nih.gov Following administration, it is rapidly converted in vivo to the bioactive metabolite, ceftaroline. patsnap.comnih.gov This conversion occurs through the hydrolysis of the phosphonate group, primarily mediated by plasma phosphatases. nih.govncats.iodrugbank.com The active metabolite, ceftaroline, lacks the phosphono group present in the prodrug. mdpi.com
Cellular and Subcellular Effects on Bacterial Morphology and Viability
Ceftaroline exerts a bactericidal effect by inhibiting bacterial cell wall synthesis. mdpi.com This inhibition is achieved through its binding to penicillin-binding proteins (PBPs). mdpi.comccjm.org By binding to PBPs, ceftaroline disrupts the transpeptidation process, which is the final step in completing the formation of the bacterial cell wall. nih.govccjm.org This interference weakens the cell wall, making the bacterium susceptible to osmotic pressure, ultimately leading to cell lysis and death. patsnap.comnih.gov
Ceftaroline demonstrates high affinity for various PBPs in both Staphylococcus aureus and Streptococcus pneumoniae strains, including resistant isolates. nih.govresearchgate.net Notably, it has a high affinity for PBP2a, which is responsible for methicillin resistance in MRSA. patsnap.comnih.govccjm.org This high affinity for PBP2a distinguishes ceftaroline from many other cephalosporins. oup.com Research indicates that ceftaroline can bind covalently to the active site and non-covalently to an allosteric site of PBP2a. nih.gov This binding at the allosteric site is suggested to trigger conformational changes that open the active site, allowing a second ceftaroline molecule to bind covalently and inhibit cell wall biosynthesis. nih.gov
Studies have investigated the effects of ceftaroline on bacterial morphology. Exposure of MRSA strains to sub-inhibitory concentrations of ceftaroline can lead to cell wall damage and morphological changes. researchgate.net While the precise implications of these morphological changes induced by sub-MIC antibiotic exposure on bacterial pathogenicity and host immunity are still being explored, the primary mechanism of bacterial killing involves the disruption of cell wall integrity due to PBP inhibition. patsnap.comnih.gov
Research findings highlight the potent activity of ceftaroline against various bacterial strains, including those resistant to other antibiotics. For instance, studies using a murine pneumonia model showed that ceftaroline fosamil was effective against MRSA isolates, resulting in significant reductions in bacterial density. asm.org In vitro studies using pharmacokinetic/pharmacodynamic models have also demonstrated that ceftaroline can achieve sustained bactericidal activity against MRSA and heterogeneous vancomycin-intermediate S. aureus (hVISA) isolates. asm.org
The affinity of ceftaroline for different PBPs has been quantified in research. For example, studies have measured the 50% inhibitory concentrations (IC50) of ceftaroline for various PBPs in S. aureus and S. pneumoniae. Ceftaroline has shown low IC50 values for key PBPs, indicating high binding affinity. nih.govresearchgate.netoup.com
Here is a table summarizing some reported PBP binding affinities (IC50 values):
| Bacterial Species | PBP Target | Ceftaroline IC50 (µg/ml) | Comparator Antibiotic | Comparator IC50 (µg/ml) | Source |
| S. aureus (MRSA) | PBP2a | 0.01 to 1 | Oxacillin | 408 | nih.govresearchgate.net |
| S. aureus (MRSA) | PBP2a | 0.01 to 1 | Ceftriaxone | 677 | nih.gov |
| S. aureus (MRSA) | PBP2a | 0.01 to 1 | Imipenem | 57 | nih.gov |
| S. aureus (MSSA) | PBP1 | ≤0.5 | - | - | researchgate.net |
| S. aureus (MSSA) | PBP2 | ≤0.5 | - | - | researchgate.net |
| S. aureus (MSSA) | PBP3 | ≤0.5 | - | - | researchgate.net |
| S. pneumoniae | PBP2X | 0.1 to 1 | - | - | nih.govresearchgate.net |
| S. pneumoniae | PBP2B | 0.5 to 4 | - | - | nih.govresearchgate.net |
| S. pneumoniae | PBP1A | 0.125 to 0.25 | - | - | nih.govresearchgate.net |
Note: IC50 values can vary depending on the specific bacterial strain and experimental conditions.
The high affinity of ceftaroline for PBPs, particularly PBP2a in MRSA, correlates with its observed efficacy against these organisms. researchgate.netoup.com The inhibition of these essential enzymes leads to the disruption of bacterial cell wall synthesis, resulting in the cellular and subcellular effects that ultimately cause bacterial death. patsnap.comnih.gov
Antimicrobial Spectrum and Potency: in Vitro Characterizations
Quantitative Susceptibility Testing Methodologies
Quantitative susceptibility testing provides essential data on the concentration of an antimicrobial required to inhibit or kill bacteria.
Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after a standard incubation period. MIC determinations for ceftaroline (B109729) have been widely conducted using standardized broth microdilution methods bjid.org.brnih.govjmsskims.orgoup.combjid.org.br. These studies consistently show potent activity against a range of Gram-positive pathogens, particularly staphylococci.
Data from various surveillance programs and studies highlight ceftaroline's MIC values against Staphylococcus aureus (including both MSSA and MRSA) and coagulase-negative staphylococci (CoNS). For S. aureus, MIC values are generally low, reflecting potent inhibition nih.govbjid.org.brjmsskims.orgoup.combjid.org.brnih.govasm.orgdovepress.com. Studies have reported MIC range, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates) for different staphylococcal species and phenotypes nih.govbjid.org.brnih.govjmsskims.orgoup.combjid.org.brnih.govasm.orgdovepress.comresearchgate.netnjlm.net.
Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥3 log₁₀ reduction in the initial bacterial inoculum after a specified incubation time, typically 24 hours, indicating bacterial killing nih.govphcogj.comfda.gov. MBC assessments provide insight into whether an antimicrobial is bactericidal or bacteriostatic against a particular organism. For ceftaroline, MBC values against staphylococci, including MRSA, have been reported to be consistently equal to or within one dilution higher than their corresponding MICs for a high percentage of tested strains nih.gov. This suggests a bactericidal mode of action against these pathogens nih.govphcogj.comresearchgate.net.
Time-kill kinetic studies evaluate the rate and extent of bacterial killing over time at various concentrations of an antimicrobial agent phcogj.commdpi.com. These studies provide dynamic information about the interaction between the drug and the bacteria. Time-kill studies with ceftaroline against staphylococci have demonstrated concentration-dependent killing and have corroborated MBC determinations, showing bactericidal activity (≥3 log₁₀ CFU/ml reductions) against the majority of strains at concentrations at or above the MIC nih.govphcogj.comfda.gov. Some studies have shown significant reductions in colony counts within a few hours of exposure to ceftaroline phcogj.com.
Population analysis profiling (PAP) is a method used to detect less susceptible subpopulations within a larger bacterial population researchgate.netmdpi.com. This technique involves plating a high bacterial inoculum on agar (B569324) plates containing a gradient of antimicrobial concentrations. PAP studies with ceftaroline have been conducted to assess the potential for resistance development or the presence of subpopulations with elevated MICs researchgate.netmdpi.com. While ceftaroline generally demonstrates potent activity against the bulk population, some studies have identified subpopulations with slightly higher MICs in certain isolates researchgate.net.
Time-Kill Kinetic Studies
Activity Against Gram-Positive Pathogens
Ceftaroline exhibits potent in vitro activity against a wide range of Gram-positive bacteria, including those resistant to other β-lactam antibiotics mdpi.comoup.comoup.comnih.govasm.orgresearchgate.netnjlm.netcabidigitallibrary.org.
Ceftaroline is particularly notable for its activity against staphylococci, including both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as coagulase-negative staphylococci (CoNS) nih.govoup.combjid.org.brnih.govjmsskims.orgoup.combjid.org.brnih.govasm.orgdovepress.comresearchgate.netnjlm.net.
Against MSSA, ceftaroline consistently demonstrates very low MIC values. Studies have reported MIC₉₀ values for MSSA typically ranging from ≤0.03 to 0.25 μg/ml bjid.org.broup.combjid.org.brnih.govoup.com. Ceftaroline has been shown to be significantly more potent against MSSA compared to other cephalosporins like ceftriaxone (B1232239) bjid.org.brnih.govasm.orgoup.com.
A key feature of ceftaroline is its potent activity against MRSA, which is attributed to its high affinity for PBP2a mdpi.comnih.govoup.com. Numerous studies have evaluated ceftaroline's activity against MRSA isolates from various sources and geographical regions nih.govbjid.org.brjmsskims.orgoup.combjid.org.brnih.govasm.orgdovepress.comresearchgate.netnjlm.net. MIC₉₀ values for MRSA are generally reported in the range of 0.5 to 2 μg/ml bjid.org.brjmsskims.orgoup.combjid.org.brnih.govasm.orgdovepress.com. While the majority of MRSA isolates are susceptible to ceftaroline, isolates with elevated MICs or reduced susceptibility have been observed in some surveillance studies nih.govjmsskims.orgoup.comresearchgate.net. Ceftaroline has also shown activity against specific resistant phenotypes of S. aureus, including heterogeneous vancomycin-intermediate S. aureus (hVISA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA) oup.comnih.gov.
Ceftaroline is also active against coagulase-negative staphylococci (CoNS), including methicillin-resistant CoNS (MRCoNS) nih.govasm.orgresearchgate.netnjlm.net. Studies have reported MIC₅₀ and MIC₉₀ values for various CoNS species, such as Staphylococcus epidermidis, Staphylococcus capitis, Staphylococcus caprae, Staphylococcus hominis, Staphylococcus lugdunensis, Staphylococcus pettenkoferi, Staphylococcus simulans, and Staphylococcus warneri nih.gov. MIC₉₀ values for CoNS are typically in the range of 0.5 to 1 μg/ml, with most isolates inhibited at concentrations ≤1 μg/ml nih.govoup.comresearchgate.netnjlm.net. However, the activity can vary by species, with some species like Staphylococcus haemolyticus showing slightly higher MICs nih.govresearchgate.net.
Here is a summary of representative MIC data for ceftaroline against key staphylococcal species:
| Organism | Phenotype | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) | Source |
| Staphylococcus aureus | MSSA | ≤0.03–1 | 0.25 | 0.25–0.5 | bjid.org.broup.combjid.org.brnih.govoup.com |
| Staphylococcus aureus | MRSA | 0.125–64 | 0.5–1 | 1–2 | nih.govbjid.org.brjmsskims.orgoup.combjid.org.brnih.govasm.orgdovepress.com |
| Coagulase-Negative Staphylococci | All | ≤0.016–2 | 0.25 | 0.5–1 | nih.govoup.comasm.orgresearchgate.netnjlm.net |
| Coagulase-Negative Staphylococci | Methicillin-Resistant | 0.25–2.0 | 0.25–0.5 | 0.5–1 | nih.govasm.orgresearchgate.netnjlm.net |
MBC data for ceftaroline against MRSA isolates have been reported to range between 0.5 to 2 μg/ml, often being equal to or one dilution higher than the corresponding MICs nih.govresearchgate.net.
Time-kill studies against S. aureus have shown bactericidal effects, with significant reductions in bacterial counts observed over time at concentrations at or above the MIC nih.govphcogj.comfda.gov.
Staphylococci
Methicillin-Resistant Staphylococcus aureus (MRSA)
Ceftaroline shows good to potent in vitro activity against MRSA isolates. nih.govdovepress.commdpi.com Studies have reported varying susceptibility rates and MIC values depending on the geographical region and time of collection. Globally, ceftaroline susceptibility for MRSA isolates from bloodstream infections was reported as 89.8% with an MIC of 2 mg/L between 2017 and 2020. nih.govresearchgate.net In a large surveillance study from 2012 to 2017, the MIC and MIC for MRSA were 0.5 and 2 µg/mL, respectively, with 89.3% susceptibility. dovepress.com Another study in Latin America in 2012 reported an 83.3% susceptibility rate for MRSA with an MIC of 2 mg/L. bjid.org.br In Europe, Russia, and Turkey in 2012, ceftaroline had an MIC of 1 mg/L against MRSA, with 92.2% susceptibility by CLSI breakpoints. oup.com Some studies have shown that the highest ceftaroline MIC observed for MRSA isolates is typically 2 μg/ml. asm.orgnih.govasm.org Ceftaroline has demonstrated bactericidal activity against MRSA isolates in in vitro models. nih.govoup.comoup.com
Here is a summary of ceftaroline activity against MRSA:
| Study Period/Region | Number of Isolates | MIC (µg/mL) | MIC (µg/mL) | Susceptibility (%) |
| 2017-2020 (Global, BSI) | - | - | 2 | 89.8 |
| 2012-2017 (Global) | 35,837 | 0.5 | 2 | 89.3 |
| 2012 (Latin America, SSTI) | - | - | 2 | 83.3 |
| 2012 (Europe, Russia, Turkey) | 1467 | - | 1 | 92.2 |
| 2008-2011 (U.S.) | 9,875 | 0.5 | 1 | 97.1-97.2 |
| 2021 (Rural India) | 10 | 0.25 | 0.38 | 100 |
Methicillin-Susceptible Staphylococcus aureus (MSSA)
Ceftaroline is highly active against MSSA isolates. nih.govdovepress.combjid.org.br All isolates of MSSA tested in various studies were susceptible to ceftaroline. nih.govdovepress.commdpi.combjid.org.brasm.orgasm.org In the ATLAS program between 2017 and 2020, all MSSA isolates from bloodstream infections were susceptible to ceftaroline with an MIC of 0.008–0.25 mg/L. nih.govresearchgate.net A global study from 2012 to 2017 reported MIC and MIC values for MSSA as 0.25 and 0.25 µg/mL, respectively, with >99.9% susceptibility. dovepress.com In Latin America in 2012, MSSA isolates showed minimal variation in MICs (0.06–0.5 mg/L) with an MIC of 0.25 mg/L and 100% susceptibility. bjid.org.brasm.org Ceftaroline was found to be 16-fold more potent against MSSA than ceftriaxone in a study of respiratory tract infection pathogens. oup.com
Here is a summary of ceftaroline activity against MSSA:
| Study Period/Region | Number of Isolates | MIC (µg/mL) | MIC (µg/mL) | Susceptibility (%) |
| 2017-2020 (Global, BSI) | - | - | 0.008–0.25 | 100 |
| 2012-2017 (Global) | 25,208 | 0.25 | 0.25 | >99.9 |
| 2012 (Latin America, SSTI) | - | - | 0.25 | 100 |
| 2012 (Europe, Russia, Turkey) | 1116 | - | 0.25 | 99.8 |
| 2008-2011 (U.S.) | - | 0.5 | 1 | 98.5 |
Vancomycin-Intermediate S. aureus (VISA) and Vancomycin-Resistant S. aureus (VRSA)
Ceftaroline has demonstrated in vitro activity against VISA and VRSA isolates. nih.govmdpi.comnih.govoup.comamericanelements.comresearchgate.net Studies have shown that the MICs of ceftaroline against VISA and VRSA isolates are generally low. nih.govoup.com In one study, the highest ceftaroline MIC observed for VISA and VRSA isolates was 1 μg/ml. nih.gov In vitro pharmacodynamic models have shown that ceftaroline can achieve bactericidal activity against VISA and VRSA strains. oup.comoup.com Unlike vancomycin (B549263), which may select for increased MICs against hVISA isolates, ceftaroline has not been associated with such MIC elevations in some in vitro models. oup.comnih.govresearchgate.net
Heterogeneously Vancomycin-Intermediate S. aureus (hVISA)
Ceftaroline has shown activity against hVISA strains. mdpi.comoup.comamericanelements.comnih.gov In vitro studies comparing ceftaroline and vancomycin against hVISA isolates have suggested that ceftaroline demonstrates activity equal to or greater than vancomycin and has a lower potential to select for resistant mutants. nih.govnih.govresearchgate.net Ceftaroline has been shown to achieve bactericidal activity against hVISA strains in in vitro pharmacodynamic models. oup.comoup.com
Coagulase-Negative Staphylococci (e.g., S. epidermidis, S. lugdunensis, S. hominis, S. hemolyticus)
Ceftaroline exhibits potent in vitro activity against coagulase-negative staphylococci (CoNS). asm.orgresearchgate.netnih.govmdpi.comnih.govjmilabs.com While CLSI and EUCAST have not established specific breakpoints for ceftaroline against CoNS, MIC data are available. nih.govresearchgate.net In a study of bloodstream infection isolates from 2017 to 2020, ceftaroline showed good activity against CoNS with a susceptibility of ≥89.8% and an MIC ranging from 0.008 to 2 mg/L. nih.govresearchgate.net Another study reported MIC and MIC values for CoNS as 0.25/0.5 µg/mL, with 99.1% inhibited at ≤1 µg/mL. asm.orgjmilabs.com Specifically, S. epidermidis was highly susceptible to ceftaroline (MIC, 0.25/0.5 µg/mL, 99.9% inhibited at ≤1 µg/mL). jmilabs.com S. lugdunensis and S. hominis also demonstrated potent activity with MIC values of 0.25/0.5 µg/mL, and all isolates were inhibited at ≤1 µg/mL. jmilabs.com S. haemolyticus was found to be atypically less susceptible in one study, with an MIC of 2 µg/mL and 87.0% inhibited at ≤1 µg/mL, accounting for a significant proportion of isolates with MICs >1 µg/mL. jmilabs.com Ceftaroline was active against methicillin-resistant CoNS. researchgate.netasm.orgnjlm.net
Here is a summary of ceftaroline activity against select CoNS species:
| Species | Study Period/Region | MIC (µg/mL) | MIC (µg/mL) | % Inhibited at ≤1 µg/mL |
| CoNS (Overall) | 2008-2011 (U.S.) | 0.25 | 0.5 | 99.1 |
| S. epidermidis | - | 0.25 | 0.5 | 99.9 |
| S. lugdunensis | - | 0.25 | 0.5 | 100 (at ≤1 µg/mL) |
| S. hominis | - | 0.25 | 0.5 | 100 (at ≤1 µg/mL) |
| S. haemolyticus | - | 0.5 | 2 | 87.0 |
| MRCoNS | 2021 (Rural India) | 0.38 | 1 | 97.5 |
Daptomycin-Nonsusceptible S. aureus
Ceftaroline has demonstrated potent in vitro activity against daptomycin-nonsusceptible S. aureus (DNSSA) isolates. mdpi.comasm.orgoup.comresearchgate.net Studies have shown that ceftaroline remains active against these strains. asm.orgnih.gov In a collection of S. aureus isolates from U.S. hospitals between 2008 and 2011, all daptomycin-nonsusceptible isolates were susceptible to ceftaroline, with MIC values of 0.5/1 µg/mL. asm.org In vitro pharmacodynamic models have indicated that ceftaroline can be effective against DNSSA MRSA strains. nih.gov
Streptococci
Ceftaroline demonstrates potent in vitro activity against various Streptococcus species, including beta-hemolytic streptococci (S. agalactiae, S. dysgalactiae, and S. pyogenes) and Streptococcus pneumoniae. nih.govmdpi.comresearchgate.netasm.orgnih.govcabidigitallibrary.org All isolates of penicillin-susceptible S. pneumoniae and beta-hemolytic streptococci (S. agalactiae, S. dysgalactiae, and S. pyogenes) tested in the ATLAS program (2017-2020) were susceptible to ceftaroline, with MIC values ranging from 0.008 to 0.25 mg/L. nih.govresearchgate.net Ceftaroline also showed potent activity against penicillin-resistant S. pneumoniae. For beta-hemolytic streptococci, ceftaroline demonstrated very potent activity with MIC values typically between 0.008 and 0.03 mg/L. mdpi.comnih.gov While EUCAST does not publish breakpoints for ceftaroline against beta-hemolytic streptococci, susceptibility can be inferred from penicillin susceptibility. nih.govoup.comnih.gov
Here is a summary of ceftaroline activity against Streptococci:
| Species | Study Period/Region | MIC (mg/L) | Susceptibility (%) |
| S. pneumoniae (Penicillin-Susceptible) | 2017-2020 (Global, BSI) | 0.008–0.25 | 100 |
| S. pneumoniae (Penicillin-Resistant) | 2015-2018 (ME/Africa) | - | 99.4 (CLSI) |
| Beta-hemolytic Streptococci (Overall) | 2019-2020 (Global, SSTI) | 0.008–0.03 | Very Potent Activity |
| S. pyogenes | 2019-2020 (Global, SSTI) | 0.008–0.015 | Very Potent Activity |
| Beta-hemolytic Streptococci (Overall) | 2012 (Latin America) | 0.008–0.015 | 100 |
Beta-Hemolytic Streptococci (e.g., S. pyogenes, S. agalactiae)
Gram-Positive Anaerobes (e.g., Peptostreptococcus spp., Propionibacterium spp., non-Clostridium difficile Clostridium spp.)
Ceftaroline exhibits activity against certain Gram-positive anaerobes. It has shown good to excellent activity against Peptostreptococcus spp. and Propionibacterium spp. asm.orgasm.orgpsu.edunih.goviajps.com.
| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Peptostreptococcus spp. | 0.5 | asm.orgnih.gov | |
| Propionibacterium spp. | ≤0.06 | asm.orgnih.goviajps.com |
Ceftaroline's activity against Gram-positive anaerobes like Peptostreptococcus spp. and Propionibacterium spp. is reported to be similar to that of amoxicillin-clavulanate and superior to ceftriaxone psu.edumdpi.com. Its activity against Clostridium perfringens and Clostridium septicum has also been noted asm.org. However, it has minimal activity against Clostridium difficile asm.orgpsu.edu.
Activity Against Gram-Negative Pathogens
Ceftaroline demonstrates activity against common Gram-negative pathogens, particularly those associated with respiratory infections.
Respiratory Pathogens (e.g., Haemophilus influenzae, Moraxella catarrhalis)
Ceftaroline is active against key Gram-negative respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis jidc.orgnih.govasm.orgbjid.org.brbjid.org.brasm.orgoup.comnih.gov.
| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| H. influenzae | ≤0.008–0.5 | ≤0.008–0.015 | 0.015–0.03 | jidc.orgnih.govasm.orgoup.comnih.gov |
| M. catarrhalis | ≤0.008–2 | 0.06 | 0.12–0.25 | jidc.orgnih.govoup.comnih.gov |
Ceftaroline's activity against H. influenzae and M. catarrhalis is generally independent of beta-lactamase production nih.gov. It has been reported as the most active agent tested against these pathogens in some studies bjid.org.br.
Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, Citrobacter koseri, Citrobacter freundii, Enterobacter cloacae, Enterobacter aerogenes, Morganella morganii, Proteus mirabilis)
Ceftaroline exhibits activity against certain Enterobacteriaceae, with activity comparable to some other broad-spectrum cephalosporins asm.orgbjid.org.brjmilabs.comfda.govoup.comjmilabs.com. However, its activity is significantly reduced or absent against strains producing extended-spectrum beta-lactamases (ESBLs) or AmpC beta-lactamases asm.orgbjid.org.brfda.govasm.orgiajps.comoup.comjmilabs.com.
| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (Non-ESBL) | Source(s) |
| All Enterobacteriaceae | ≤0.016–>32 | 0.12 | >32 | 78.9 | jmilabs.comfda.gov |
| Escherichia coli (Non-ESBL) | 0.06 / 0.12 | 0.5 / >32 | 94.1 - 95.9 | bjid.org.brbjid.org.brcabidigitallibrary.orgoup.comjmilabs.com | |
| Klebsiella pneumoniae (Non-ESBL) | 0.12 | 0.25 / 0.5 | 99.0 | bjid.org.brbjid.org.brcabidigitallibrary.orgoup.comjmilabs.com | |
| Klebsiella oxytoca (Non-ESBL) | 0.12 | 0.25 / 0.5 | 91.5 | bjid.org.brbjid.org.brcabidigitallibrary.orgjmilabs.com | |
| Citrobacter freundii | 0.12 | 0.25 | oup.com | ||
| Proteus mirabilis | 0.06 | 4 / >16 | oup.comoup.com |
Ceftaroline activity against ESBL-producing Enterobacteriaceae is generally low, with MIC₅₀ values often exceeding 32 µg/mL jmilabs.com.
Limitations in Activity
While ceftaroline demonstrates potent activity against a range of Gram-positive and some Gram-negative bacteria, its activity is limited or absent against certain important pathogens.
Ceftaroline exhibits limited activity against Pseudomonas aeruginosa, with reported MIC90 values typically exceeding 16 mg/L. nih.gov, legco.gov.hk In time-kill experiments, combinations of ceftaroline with other agents were often indifferent against P. aeruginosa. nih.gov
Activity against anaerobic bacteria, particularly Bacteroides fragilis, is low or ineffective. nih.gov, researchgate.net However, it retains activity against beta-lactamase-negative anaerobic strains, including certain Actinomyces, Propionibacterium, Eubacterium, and Clostridium species. nih.gov
Ceftaroline is generally inactive against Enterobacteriaceae that produce extended-spectrum beta-lactamases (ESBLs), including those of the TEM, SHV, and CTX-M families. nih.gov, legco.gov.hk, pfizer.com, researchgate.net, d-nb.info, asm.org The presence of ESBLs is associated with reduced susceptibility to ceftaroline. oup.com While ceftaroline alone has limited activity against ESBL-producing Escherichia coli and Klebsiella pneumoniae, combinations with agents like amikacin (B45834) or tazobactam (B1681243) have shown synergistic effects in vitro. nih.gov Clavulanate has also been shown to potentiate ceftaroline activity against ESBLs. oup.com
Activity is also limited against carbapenem-resistant Enterobacteriaceae (CRE). Ceftaroline is not active against Enterobacterales producing serine carbapenemases (such as KPC) or class B metallo-beta-lactamases. pfizer.com Reduced in vitro activity has been noted against KPC-producing Enterobacteriaceae. asm.org Resistance in CRE can involve multiple mechanisms, including the production of various carbapenemases, efflux pumps, and porin channel modifications. mdpi.com
Ceftaroline is ineffective against atypical respiratory pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. researchgate.net
Table 1: Summary of Ceftaroline In Vitro Activity Limitations
| Pathogen Group | Specific Organisms Mentioned | In Vitro Activity Level | Key Resistance Mechanisms / Notes |
| Non-fermenting Gram-Negative Bacilli | Pseudomonas aeruginosa | Limited / Poor | MIC90 >16 mg/L; Combinations often indifferent. nih.gov, legco.gov.hk, nih.gov |
| Enterococci | Enterococcus faecalis, Enterococcus faecium | Limited / Ineffective | Variable MICs for E. faecalis; High MICs for E. faecium. nih.gov, oup.com, researchgate.net |
| Anaerobes | Bacteroides fragilis | Low / Ineffective | Active against beta-lactamase-negative strains. nih.gov, researchgate.net |
| Resistant Enterobacteriaceae | ESBL-producing strains, Carbapenem-resistant Enterobacteriaceae | Inactive / Limited | ESBLs (TEM, SHV, CTX-M), Serine carbapenemases (KPC), MBLs, AmpC overexpression, efflux pumps. nih.gov, legco.gov.hk, oup.com, pfizer.com, researchgate.net, d-nb.info, mdpi.com, asm.org |
| Atypical Respiratory Pathogens | Mycoplasma pneumoniae, Chlamydia pneumoniae, Legionella pneumophila | Ineffective | Not active. researchgate.net |
Comparative In Vitro Studies with Other Antimicrobials
In vitro studies have compared the activity of ceftaroline with various other antimicrobial agents against a range of bacterial pathogens.
Against bacterial species commonly associated with community-acquired respiratory tract infections, ceftaroline demonstrated superior in vitro activity compared to ceftriaxone. oup.com, nih.gov Specifically, ceftaroline was found to be 16-fold more potent than ceftriaxone against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). oup.com, nih.gov Ceftaroline also showed 16-fold greater potency against Streptococcus pneumoniae and was 4- to 8-fold more active against Moraxella catarrhalis compared to ceftriaxone. oup.com, nih.gov Similar activity was observed for both agents against Haemophilus influenzae. oup.com, nih.gov
Comparisons with levofloxacin (B1675101) indicate that levofloxacin was generally more active against most Enterobacteriaceae isolates. asm.org However, ceftaroline was typically more active than levofloxacin against Gram-positive pathogens such as S. aureus, coagulase-negative staphylococci, and S. pneumoniae. asm.org
When compared to imipenem (B608078), imipenem showed greater activity against many Enterobacteriaceae and nonfermentative Gram-negative bacilli. asm.org The activities of ceftaroline and imipenem were similar against Enterococcus faecalis, Proteus mirabilis, Providencia rettgeri, and Providencia stuartii. asm.org Ceftaroline was less active than imipenem against Serratia marcescens and Listeria monocytogenes. asm.org
A comparative study involving tedizolid (B1663884) demonstrated that tedizolid was highly active against both S. aureus and Enterococcus isolates. asm.org, chinets.com In this study, tedizolid inhibited 100% of MRSA isolates, while ceftaroline inhibited 97.8%. asm.org, chinets.com Tedizolid also showed activity against most Enterococcus strains comparable to linezolid (B1675486), tigecycline (B611373), and vancomycin, and superior to other tested antibiotics. chinets.com
Against MRSA, ceftaroline has shown potent activity in various surveillance studies. dovepress.com, mdpi.com, ersnet.org Comparative data with other anti-MRSA agents like vancomycin, linezolid, teicoplanin, daptomycin (B549167), tigecycline, minocycline, and trimethoprim-sulfamethoxazole indicate favorable activity for ceftaroline, although susceptibility rates can exhibit regional variations. dovepress.com, mdpi.com In one study, vancomycin, tedizolid, linezolid, tigecycline, and trimethoprim-sulfamethoxazole demonstrated similar or higher susceptibility rates against S. aureus compared to ceftaroline. asm.org, chinets.com
Table 2: Comparative In Vitro Activity: Ceftaroline vs. Other Antimicrobials
| Comparator Antimicrobial | Pathogen Group | Comparative Activity Findings | Source(s) |
| Ceftriaxone | S. aureus (MSSA, MRSA) | Ceftaroline 16-fold more potent. | oup.com, nih.gov |
| S. pneumoniae | Ceftaroline 16-fold more potent. | oup.com, nih.gov | |
| M. catarrhalis | Ceftaroline 4- to 8-fold more active. | oup.com, nih.gov | |
| H. influenzae | Similar activity. | oup.com, nih.gov | |
| Levofloxacin | Enterobacteriaceae | Levofloxacin generally more active. | asm.org |
| Gram-positive cocci (S. aureus, CoNS, S. pneumoniae) | Ceftaroline generally more active. | asm.org | |
| Imipenem | Enterobacteriaceae, Non-fermenters | Imipenem generally more active against many. | asm.org |
| E. faecalis, P. mirabilis, Providencia spp. | Similar activity. | asm.org | |
| S. marcescens, L. monocytogenes | Imipenem more active. | asm.org | |
| Tedizolid | S. aureus (MRSA) | Tedizolid inhibited 100%, Ceftaroline 97.8% in one study; Tedizolid highly active. | asm.org, chinets.com |
| Enterococcus spp. | Tedizolid highly active, similar to linezolid/tigecycline/vancomycin and better than others tested; Ceftaroline limited. | asm.org, chinets.com | |
| Various Anti-MRSA Agents | MRSA | Ceftaroline shows potent activity; Activity is favorable compared to many, but susceptibility varies regionally. | dovepress.com, mdpi.com, ersnet.org |
Table 3: Ceftaroline MIC Data Examples (μg/mL)
| Organism Group | Organism | MIC Range | MIC50 | MIC90 | Notes | Source |
| Gram-Positive Cocci | Staphylococcus aureus (Overall) | 0.015–64 | 0.5 | 1 | Susceptible: 93.7% (CLSI/EUCAST). dovepress.com | dovepress.com |
| MRSA | 0.015–64 | 0.5 | 2 | Susceptible: 89.3% (CLSI/EUCAST); Resistant: 0.7%. dovepress.com | dovepress.com | |
| MSSA | 0.015–2 | 0.25 | 0.25 | Susceptible: >99.9% (CLSI/EUCAST). dovepress.com | dovepress.com | |
| MRSA (Ceftaroline-Resistant) | 4–64 | 4 | 4 | All were MRSA. dovepress.com | dovepress.com | |
| MRSA (US isolates) | 0.5–2 | 0.25 | 1 | MIC90 values from US isolates. nih.gov | nih.gov | |
| MSSA (US isolates) | ≤0.03–1 | - | - | MIC ranges from US isolates. nih.gov | nih.gov | |
| Coagulase-negative staphylococci | 0.06–2 | - | 0.5 | MIC ranges and MIC90. oup.com, asm.org | oup.com, asm.org | |
| Streptococcus pneumoniae | ≤0.008–0.5 | - | 0.12–0.25 | Includes penicillin-susceptible, intermediate, resistant, high-level resistant, and MDR isolates. nih.gov, oup.com, nih.gov | nih.gov, oup.com, nih.gov | |
| Streptococcus pyogenes | ≤0.008–0.015 | ≤0.03 | ≤0.03 | MIC ranges and MIC50-MIC90. nih.gov, mdpi.com | nih.gov, mdpi.com | |
| Streptococcus agalactiae | ≤0.008–0.03 | ≤0.03 | 0.015–0.03 | MIC ranges and MIC50-MIC90. nih.gov, mdpi.com | nih.gov, mdpi.com | |
| Enterococcus faecalis | 0.25–32 | - | 4–8 | Vancomycin-susceptible/resistant. nih.gov, oup.com | nih.gov, oup.com | |
| Enterococcus faecium | 16–64 | - | - | Mostly high MICs. oup.com | oup.com | |
| Gram-Negative Bacilli | Haemophilus influenzae | ≤0.008–0.25 | ≤0.03 | ≤1 | β-lactamase negative/positive. nih.gov, oup.com, nih.gov, asm.org | nih.gov, oup.com, nih.gov, asm.org |
| Moraxella catarrhalis | 0.12–0.25 | - | 0.12–0.25 | MIC90 values. oup.com, nih.gov | oup.com, nih.gov | |
| Escherichia coli (ESBL-negative) | 0.015–8 | - | 0.5–1 | Ceftazidime susceptible. nih.gov, mdpi.com, asm.org | nih.gov, mdpi.com, asm.org | |
| Klebsiella pneumoniae (ESBL-negative) | 0.015–1 | - | 0.25–1 | Ceftazidime susceptible. nih.gov, mdpi.com, asm.org | nih.gov, mdpi.com, asm.org | |
| Enterobacter cloacae (ESBL-negative) | - | - | ≤1 | Non-derepressed AmpC phenotype. asm.org | asm.org | |
| Pseudomonas aeruginosa | 4 to >16 | - | >16 | Limited activity. nih.gov, legco.gov.hk | nih.gov, legco.gov.hk | |
| Acinetobacter baumannii | 2 to >16 | - | >16 | Limited activity. nih.gov, legco.gov.hk | nih.gov, legco.gov.hk |
Mechanisms of Bacterial Resistance to Ceftaroline
Phenotypic Characterization of Resistant Strains
Phenotypic characterization of ceftaroline-resistant strains involves assessing their minimum inhibitory concentrations (MICs) and observing how resistance emerges and is maintained under laboratory conditions.
Laboratory Selection for Resistance (e.g., serial passages)
Laboratory studies employing serial passage experiments have demonstrated the potential for bacteria, particularly Staphylococcus aureus, to develop reduced susceptibility or resistance to ceftaroline. In these experiments, bacterial isolates are repeatedly exposed to increasing concentrations of the antibiotic in broth over several days. This selective pressure can lead to the emergence of resistant clones.
For instance, serial passage of S. aureus strains in the presence of ceftaroline has resulted in increased MICs. One study showed that serial passage of an MSSA isolate led to a 16-fold increase in the ceftaroline MIC nih.govoup.com. Similarly, serial passage of MRSA isolates, including those with pre-existing reduced susceptibility, has resulted in significant increases in ceftaroline MICs, with some mutants achieving MICs as high as 64 mg/L after multiple passages oup.com. This indicates that while initial resistance rates may be low, the potential for resistance development under selective pressure exists core.ac.ukscielo.brakjournals.com.
Data from laboratory selection studies can be summarized as follows:
| Isolate Type | Initial Ceftaroline MIC (µg/mL) | Passage Duration (Days) | Final Ceftaroline MIC (µg/mL) | Fold Increase | Key Mutations Observed (if reported) | Source |
| MSSA | 0.25 | 14 | 4 | 16 | PBP2, PBP3 mutations | nih.govoup.com |
| MRSA (ARC3824) | 8 | 17 | 64 | 8 | LytD, pbp4 promoter, PBP2a (E239K, E447K present initially) | oup.com |
| S. aureus (COL) | Not specified | Not specified | High-level resistance | Not specified | pbp2, pbp4, gdpP (no mecA mutations) | asm.org |
| S. aureus (SF8300) | Not specified | Not specified | Low-level resistance | Not specified | mecA (E447K) | asm.org |
| S. pneumoniae (isolate 884) | Not specified | 10 | Not specified | 4 | Not specified | fda.gov |
| E. faecalis (VSE) | 4 | 41 | Not specified | 8 | Not specified | asm.org |
| E. faecalis (VRE) | 1 | 38 | Not specified | 16 | Not specified | asm.org |
| H. influenzae | 0.06 | 20 | 1 | 16 | Not specified (quinolone-resistant, β-lactamase-positive) | asm.org |
Molecular Basis of Resistance (e.g., genetic sequencing of mecA gene, pbp genes)
The molecular basis of ceftaroline resistance in Staphylococcus aureus is frequently linked to mutations or alterations in the genes encoding penicillin-binding proteins, particularly mecA (which encodes PBP2a) and the native pbp genes (pbp1, pbp2, pbp3, and pbp4) core.ac.uk.
Genetic sequencing of resistant isolates has identified key mutations associated with reduced ceftaroline susceptibility. Mutations in the mecA gene, leading to amino acid substitutions in PBP2a, are a significant mechanism. The E447K substitution in PBP2a has been particularly associated with reduced susceptibility and high-level resistance to ceftaroline asm.orgplos.orgasm.org. This mutation is located near the transpeptidase active site of PBP2a and is predicted to interfere with ceftaroline binding asm.orgasm.org. Another PBP2a mutation, Y446N, has also been linked to high-level ceftaroline resistance plos.orgasm.org. Some studies suggest that mutations in the non-penicillin-binding domain of PBP2a can also impact ceftaroline susceptibility nih.govajol.info.
Beyond mecA, mutations in the native pbp genes have been shown to contribute to ceftaroline resistance, particularly in mecA-negative backgrounds or in combination with mecA mutations nih.govasm.orgplos.orgasm.org. Sequencing studies have revealed mutations in pbp2, pbp3, and pbp4 in ceftaroline-resistant strains selected in the laboratory nih.govasm.orgasm.org. For example, mutations in pbp2 (such as G631S) and pbp4 (such as N138K) have been identified in highly resistant laboratory-passaged mutants asm.org. Mutations upstream of the pbp4 gene, including a thymidine (B127349) insertion in the promoter region, have also been observed in ceftaroline-resistant strains, suggesting that altered expression of PBP4 can play a role plos.orgresearchgate.net. Overexpression of PBP4, which is not inhibited by ceftaroline, can functionally compensate for the inhibition of other PBPs, contributing to resistance nih.gov.
Whole-genome sequencing has been instrumental in identifying these non-mecA mechanisms, revealing mutations in genes like gdpP and acrB in some resistant strains, although their precise roles in ceftaroline resistance are still being investigated asm.orgplos.orgasm.org.
Here is a summary of some reported mutations and their association with ceftaroline resistance:
| Gene | Amino Acid Substitution | Location in PBP | Associated Resistance Level | Source |
| mecA (PBP2a) | E447K | Transpeptidase domain | Low to High-level | asm.orgplos.orgasm.org |
| mecA (PBP2a) | Y446N | Near transpeptidase active site | High-level | plos.orgasm.org |
| mecA (PBP2a) | N146K | Non-penicillin-binding domain | Non-susceptible phenotype | mdpi.com |
| pbp2 | G631S | Not specified | High-level (in mecA-negative background) | asm.org |
| pbp2 | D156N | Not specified | Not specified | researchgate.net |
| pbp3 | Not specified | Not specified | Increased MIC | nih.gov |
| pbp4 | N138K | Not specified | High-level (in mecA-negative background) | asm.org |
| pbp4 | N138I, T201A | Not specified | Not specified | researchgate.net |
| pbp4 promoter | Thymidine insertion (-377 bp upstream) | Promoter region | Non-mecA mediated resistance | plos.orgresearchgate.net |
| gdpP | H443Y | Not specified | Not specified | researchgate.net |
Cross-Resistance Patterns with Other Beta-Lactams and Antimicrobial Classes
Ceftaroline's activity against MRSA is attributed to its ability to bind PBP2a, a characteristic not shared by many other cephalosporins scielo.brtga.gov.au. However, the emergence of resistance to ceftaroline can be associated with cross-resistance to other beta-lactam antibiotics.
Strains that develop resistance to ceftaroline, particularly through alterations in PBP2a or other PBPs, may exhibit reduced susceptibility or resistance to other beta-lactams that also target these altered proteins nih.gov. For example, mutations in PBP2a that confer ceftaroline resistance can also impact susceptibility to other cephalosporins and potentially other beta-lactam classes asm.org. Laboratory selection studies have shown that mutants selected for ceftaroline resistance can display increased MICs to other beta-lactams nih.gov.
While ceftaroline is active against MRSA, it is generally not active against Gram-negative bacteria producing extended-spectrum β-lactamases (ESBLs), serine carbapenemases (such as KPC), class B metallo-β-lactamases, or class C (AmpC cephalosporinases) tga.gov.au. Resistance mechanisms like ESBL production confer resistance to many cephalosporins, and their presence can lead to cross-resistance with ceftaroline in Gram-negative organisms tga.gov.au.
Studies evaluating cross-resistance patterns have shown that ceftaroline-resistant S. aureus isolates are often highly resistant to other beta-lactams, such as oxacillin (B1211168) and cefoxitin (B1668866) akjournals.comoup.com. However, these isolates may remain susceptible to other classes of antibiotics commonly used for MRSA infections, such as linezolid (B1675486), vancomycin (B549263), quinupristin/dalfopristin, and tigecycline (B611373) akjournals.comajol.info. In vitro studies have generally not shown antagonism between ceftaroline and other commonly used antibiotics like amikacin (B45834), azithromycin, aztreonam, daptomycin (B549167), levofloxacin (B1675101), linezolid, meropenem, tigecycline, and vancomycin tga.gov.au.
The prevalence of resistance and associated cross-resistance patterns can vary geographically and over time, highlighting the importance of local surveillance and susceptibility testing tga.gov.au.
Preclinical Research and Animal Model Studies
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Infection Models
PK/PD studies are essential for understanding how the concentration and exposure time of an antibiotic correlate with its antimicrobial effect. For ceftaroline (B109729), a time-dependent antibiotic, the key PK/PD index is the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) of the target organism. asm.orgresearchgate.net
Determination of PK/PD Indices (e.g., %T>MIC)
Studies in neutropenic murine thigh infection models have been widely used to determine the %fT>MIC targets required for different levels of antibacterial effect with ceftaroline. These targets can vary depending on the specific pathogen and the desired outcome (e.g., stasis, 1-log kill, 2-log kill).
For Staphylococcus aureus, including methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains, preclinical models have established %fT>MIC targets for efficacy. In a neutropenic murine thigh infection model, the mean free drug %T>MIC needed for stasis ranged from 26% for S. aureus to 39% for Streptococcus pneumoniae. nih.gov Other studies in the neutropenic murine thigh infection model have reported %fT>MIC targets for S. aureus as 27% for stasis, 31% for a 1 log10 kill, and 35% for a 2 log10 kill. oup.comnih.govresearchgate.net A study evaluating human-simulated exposures of ceftaroline against S. aureus in neutropenic and immunocompetent murine thigh infection models identified static and 1 log10 CFU reduction thresholds of 19.3% and 27.5% %fT>MIC, respectively. researchgate.net Another study in a murine pneumonia model found that composite %fT>MICs required for stasis and a 1-log10 kill against S. aureus were 16% and 41%, respectively. nih.govnih.gov
For Streptococcus pneumoniae, based on data from a neutropenic murine thigh infection model, the %fT>MIC targets associated with net bacterial stasis, 1-log10 CFU reduction, and 2-log10 CFU reduction from baseline were 35%, 44%, and 51%, respectively. asm.org
Studies have also investigated the PK/PD of ceftaroline against Enterobacteriaceae. Neutropenic murine thigh infection models have indicated a range of 24-hour %fT>MIC between 28% and 49% for a static effect and 66% to 73% for a -1 log drop at 24 hours for Escherichia coli and Klebsiella pneumoniae. nbt.nhs.uk
Interactive Data Table: %fT>MIC Targets in Murine Models
| Pathogen | Endpoint | %fT>MIC Target | Model | Source |
| S. aureus | Stasis | 26 | Neutropenic murine thigh infection | nih.gov |
| S. pneumoniae | Stasis | 39 | Neutropenic murine thigh infection | nih.gov |
| S. aureus | Stasis | 27 | Neutropenic murine thigh infection | oup.comnih.govresearchgate.net |
| S. aureus | 1 log10 kill | 31 | Neutropenic murine thigh infection | oup.comnih.govresearchgate.net |
| S. aureus | 2 log10 kill | 35 | Neutropenic murine thigh infection | oup.comnih.govresearchgate.net |
| S. aureus | Stasis | 19.3 | Neutropenic/Immunocompetent murine thigh | researchgate.net |
| S. aureus | 1 log10 reduction | 27.5 | Neutropenic/Immunocompetent murine thigh | researchgate.net |
| S. aureus | Stasis | 16 | Murine pneumonia | nih.govnih.gov |
| S. aureus | 1 log10 kill | 41 | Murine pneumonia | nih.govnih.gov |
| S. pneumoniae | Stasis | 35 | Neutropenic murine thigh infection | asm.org |
| S. pneumoniae | 1 log10 reduction | 44 | Neutropenic murine thigh infection | asm.org |
| S. pneumoniae | 2 log10 reduction | 51 | Neutropenic murine thigh infection | asm.org |
| E. coli/K. pneumoniae | Stasis | 28-49 | Neutropenic murine thigh infection | nbt.nhs.uk |
| E. coli/K. pneumoniae | -1 log drop | 66-73 | Neutropenic murine thigh infection | nbt.nhs.uk |
Bronchopulmonary Exposure Profiles in Lung Infection Models
Evaluating antibiotic concentrations in the epithelial lining fluid (ELF) is important for assessing potential efficacy in lung infections. Studies in murine pneumonia models have investigated the bronchopulmonary exposure profiles of ceftaroline. In infected and uninfected animals, ELF concentrations of ceftaroline were found to be similar to serum concentrations across the dosing interval. nih.govnih.gov These murine ELF data, however, cannot be directly translated to penetration in humans. nih.gov
Cerebrospinal Fluid (CSF) Penetration and Exposure in Meningitis Models
Penetration of antibiotics into the cerebrospinal fluid (CSF) is critical for treating central nervous system (CNS) infections like meningitis. Animal models, particularly rabbit meningitis models, have been used to assess the CSF penetration of ceftaroline.
Studies in rabbit meningitis models have shown variable rates of ceftaroline penetration into the CSF, ranging from 15% to 51% through inflamed meninges. nih.govresearchgate.net One study reported approximately 15% penetration through inflamed meninges based on CSF and serum AUCs, while penetration through uninflamed meninges was only about 3%. asm.org These studies indicated that the levels of ceftaroline achieved in CSF were sufficient to provide bactericidal activity against Gram-positive and Gram-negative pathogens in these models. researchgate.net
Efficacy Studies in Various Animal Infection Models
Preclinical efficacy studies using a variety of animal infection models have demonstrated the activity of ceftaroline fosamil against key bacterial pathogens.
Murine Models
Murine models, including thigh and lung infection models, have been extensively used to evaluate the efficacy of ceftaroline fosamil, particularly against Staphylococcus aureus and Streptococcus pneumoniae.
The neutropenic murine thigh infection model is a standard model for assessing the in vivo efficacy of antibiotics. Studies using this model have evaluated ceftaroline fosamil against a range of S. aureus isolates, including MSSA and MRSA, with varying MICs.
In the neutropenic murine thigh infection model, human-simulated exposures of ceftaroline at 600 mg every 12 hours produced bacterial reductions against S. aureus isolates with MIC values ranging from 0.125 to 4 µg/ml. researchgate.netnih.gov A reduction of 0.95 to ≥3 log10 CFU/ml after 24 hours was observed against all tested isolates in the neutropenic thigh infection model. nih.gov The efficacy in this model supported the clinical utility of ceftaroline against S. aureus across a range of MIC values. nih.gov
Studies in the neutropenic murine thigh infection model have also evaluated ceftaroline against S. pneumoniae. asm.org These studies contributed to the determination of PK/PD targets for S. pneumoniae. asm.org
Interactive Data Table: Efficacy in Neutropenic Murine Thigh Infection Model (S. aureus)
| Pathogen | Isolate Type | Ceftaroline MIC Range (µg/ml) | Bacterial Reduction (log10 CFU/ml) at 24h | Source |
| S. aureus | MSSA, MRSA | 0.125 - 4 | 0.95 to ≥3 | researchgate.netnih.gov |
Murine Pneumonia Model (e.g., S. aureus)
The neutropenic murine lung infection model has been used to characterize the dose-response relationship of ceftaroline fosamil against Staphylococcus aureus, including MRSA. In studies utilizing this model, ceftaroline fosamil demonstrated consistent activity against a variety of MRSA and methicillin-susceptible S. aureus (MSSA) isolates. nih.gov Efficacy was observed even against isolates with ceftaroline MICs up to 4 µg/ml. nih.gov The pharmacokinetic/pharmacodynamic (PK/PD) target associated with efficacy in this model, specifically for producing a 1-log reduction in bacterial colony-forming units (CFU), was approximately 41% of the time that the free drug concentration remained above the minimum inhibitory concentration (fT>MIC). researchgate.net Another murine MRSA pneumonia model showed that ceftaroline decreased bacterial counts more effectively than vancomycin (B549263) and linezolid (B1675486) when treatment was initiated within two hours of infection. rjptonline.org When treatment was delayed until one day post-infection in a neutropenic murine pneumonia model, ceftaroline still demonstrated a significant reduction in bacterial counts (more than 99.9% reduction by day 3), while linezolid and vancomycin showed no effect. rjptonline.org
Rabbit Models
Rabbit models are frequently used in preclinical studies due to their physiological similarities to humans in certain infection types, such as meningitis and endocarditis.
Rabbit Meningitis Model (e.g., S. pneumoniae, E. coli, K. pneumoniae)
Experimental rabbit meningitis models have been employed to evaluate the efficacy of ceftaroline fosamil against key bacterial pathogens causing central nervous system infections. In one study comparing ceftaroline fosamil with cefepime (B1668827) in a rabbit meningitis model infected with Escherichia coli or Klebsiella pneumoniae, both regimens were bactericidal. nih.govresearchgate.netasm.org However, ceftaroline fosamil demonstrated statistically significant superiority over cefepime against both K. pneumoniae (P < 0.0007) and E. coli (P < 0.0016) in reducing bacterial load in the cerebrospinal fluid (CSF). nih.govresearchgate.netasm.org The penetration of ceftaroline into inflamed meninges in this model was approximately 15%. nih.govresearchgate.net Studies in a rabbit model of S. pneumoniae meningitis have shown that ceftaroline resulted in a higher bacterial killing rate compared to ceftriaxone (B1232239). medintensiva.org The change in bacterial load per hour favored ceftaroline (-0.71±0.06 log10) versus ceftriaxone (-0.59±0.11 log10) (p<0.009). medintensiva.org Adequate ceftaroline concentrations were achieved in the CSF in these models. researchgate.netmedintensiva.org
Rabbit Endocarditis Model (e.g., MRSA)
The rabbit endocarditis model is a stringent test for evaluating the efficacy of antibiotics against difficult-to-treat infections like infective endocarditis, particularly those caused by MRSA. Ceftaroline fosamil has been extensively studied in this model against various S. aureus phenotypes, including MSSA, MRSA, and glycopeptide-intermediate S. aureus (GISA). oup.comnih.gov In experimental rabbit endocarditis caused by MSSA, MRSA, and GISA strains, ceftaroline fosamil demonstrated high bactericidal activity, resulting in reductions greater than 5 log10 CFU/g of vegetation after 4 days of treatment. oup.comnih.gov This activity was observed against all tested strains. oup.com Ceftaroline was found to be superior to daptomycin (B549167) in terms of sterilizing the vegetations. oup.comnih.gov In a comparison with daptomycin and tigecycline (B611373), both ceftaroline fosamil and daptomycin showed high bactericidal activity, while tigecycline exhibited moderate activity but was not bactericidal. oup.comnih.gov Notably, ceftaroline was the only drug among the three that achieved 100% sterilization of infected vegetations across all three S. aureus strains in all animals in one study, compared to lower sterilization rates achieved by daptomycin. oup.com Emergence of resistant variants during therapy was observed with daptomycin but not with ceftaroline or tigecycline in this model. oup.comnih.gov Ceftaroline has also demonstrated effectiveness in rabbit models of MRSA osteomyelitis and prosthetic joint infections. asm.orgresearchgate.net
Assessment of Bactericidal Activity in Vivo
Across various animal models, ceftaroline has consistently demonstrated bactericidal activity against susceptible pathogens. In the murine pneumonia model, specific fT>MIC targets were identified as necessary for achieving bacterial stasis and a 1-log reduction in CFU, indicating a concentration-dependent killing profile in this context. researchgate.net In the rabbit meningitis model, ceftaroline fosamil regimens were bactericidal against E. coli and K. pneumoniae and showed superior bacterial killing rates against S. pneumoniae compared to comparator antibiotics. nih.govresearchgate.netasm.orgmedintensiva.org The rabbit endocarditis model provided strong evidence of ceftaroline's potent bactericidal effect against various S. aureus strains, including MRSA, leading to significant reductions in bacterial load in vegetations and high rates of sterilization. oup.comnih.gov The in vivo bactericidal activity against MRSA in a rabbit endocarditis model has also been reported in comparison to linezolid and vancomycin, where ceftaroline was bactericidal while linezolid was not. asm.orgasm.org
Comparative Efficacy in Animal Models with Other Antimicrobials
Comparative studies in animal models have highlighted the favorable efficacy profile of ceftaroline fosamil against relevant pathogens. In the rabbit endocarditis model, ceftaroline was shown to be superior to daptomycin in achieving vegetation sterilization and demonstrated higher bactericidal activity compared to tigecycline against S. aureus strains, including MRSA and GISA. oup.comnih.govpulmonarychronicles.com Against MRSA endocarditis, animal models have indicated that ceftaroline exhibits superior bactericidal activity compared to vancomycin, linezolid, and tigecycline. pulmonarychronicles.com Furthermore, rabbit endocarditis models have shown ceftaroline to be superior in sterilizing valvular vegetations compared to daptomycin and teicoplanin against MRSA, MSSA, and VISA. pulmonarychronicles.com In a murine pneumonia model, ceftaroline demonstrated superior efficacy to vancomycin and linezolid against MRSA. rjptonline.org In the rabbit meningitis model, ceftaroline fosamil was significantly more effective than cefepime against E. coli and K. pneumoniae. nih.govresearchgate.netasm.org Against S. pneumoniae meningitis in rabbits, ceftaroline showed a better bacterial killing rate than ceftriaxone. medintensiva.org While a study in a rabbit prosthetic joint infection model showed that the efficacies of ceftaroline fosamil and vancomycin did not differ, ceftaroline appears to be a promising agent for treating MRSA prosthetic joint infections. asm.orgresearchgate.netscilit.com A murine model of MRSA bacteremia suggested that the efficacy of ceftaroline fosamil was not inferior to that of vancomycin and daptomycin. researchgate.net
Synthesis and Chemical Biology Considerations
Synthetic Pathways for Ceftaroline (B109729) Fosamil
Ceftaroline fosamil is a semi-synthetic prodrug derived from the cephalosporin (B10832234) class of β-lactam antibiotics. Its synthesis involves several chemical transformations starting from precursor compounds. One reported synthetic method utilizes (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyimino acetic acid as a raw material. This compound undergoes reactions with phosphorus pentachloride (PCl5) to synthesize (Z)-2-(5-dichlorophosphorylamino-1,2,4-thiadiazol-3-yl)-2-ethoxyimino acetyl chloride. This intermediate is then reacted with 7-beta-amino-3-[4-(1-methyl-4-pyridine)-2-thiazole sulfenyl]-3-cephem-4-carboxylic acid dihydrochloride, followed by hydrolysis and salification with acetic acid to yield the ceftaroline fosamil prodrug. google.com Other synthetic approaches have also been disclosed, building upon this foundation. google.comgoogle.com
Another described method involves starting with 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester. google.com This intermediate undergoes chloridization and reaction with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt at the C-3 position to form a thioether compound. google.com Subsequent steps involve removing protecting groups and a condensation reaction at the C-7 position with an acylated active ester. google.com
Key Precursors and Intermediate Compounds
Key precursors in the synthesis of ceftaroline fosamil include cephalosporin derivatives that provide the core β-lactam structure. One such foundational intermediate is 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester. google.com Another crucial component is the thiazole-thiol moiety, which is introduced at the C-3 position of the cephalosporin nucleus. The (Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl moiety, essential for activity and stability, is typically incorporated via a preformed active ester. Intermediate compounds in the multi-step synthesis include halogenated cephalosporin derivatives and thioether adducts formed by the reaction of the cephalosporin core with the thiazole-thiol component. google.comportico.org Methylation reactions are also involved in forming the N-methylpyridinium group on the thiazole (B1198619) ring. google.com
Chemical Manipulations for Enhanced Activity and Solubility
Ceftaroline fosamil is designed as a prodrug to enhance its water solubility compared to the active metabolite, ceftaroline. nih.govgoogle.comnih.gov The inclusion of a phosphono group in the prodrug structure significantly increases its water solubility, facilitating the preparation of injectable solutions. nih.govoup.comtga.gov.au Upon administration, the phosphono group is rapidly cleaved by plasma phosphatase enzymes, converting the prodrug to the active ceftaroline. mims.commdpi.comtga.gov.aupatsnap.com
Structural modifications to the cephalosporin nucleus contribute to ceftaroline's enhanced antibacterial activity, particularly against resistant strains. The presence of the 1,3-thiazole ring attached to the 3-position of the cephalosporin nucleus and the oxime group in the C7 acyl moiety are reported to be responsible for the improved anti-MRSA activity observed with ceftaroline. oup.comtandfonline.com These features contribute to its enhanced binding affinity to key penicillin-binding proteins, including those found in resistant organisms. oup.com
Structure-Activity Relationships Relevant to PBP Binding
Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). tga.gov.aupatsnap.commims.com Unlike many other β-lactam antibiotics, ceftaroline demonstrates high affinity for altered PBPs found in resistant organisms, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in Streptococcus pneumoniae. nih.govoup.commims.commdpi.commims.comoup.com
The high affinity for MRSA PBP2a is a key feature of ceftaroline's activity against this difficult-to-treat pathogen. oup.comoup.com Studies have shown that ceftaroline binds to the allosteric site of PBP2a, triggering a conformational change that exposes the active site for subsequent covalent binding by a second molecule of ceftaroline. acs.orgresearchgate.netnih.gov This allosteric activation mechanism is crucial for its potent inhibition of PBP2a. acs.orgnih.gov The 3′ side chain of ceftaroline is particularly important for its enhanced binding affinity to PBPs in resistant S. aureus and S. pneumoniae. oup.comoup.com
Stability and Degradation Pathways of the Prodrug and Active Form
Ceftaroline fosamil, the prodrug, is designed for intravenous administration and is rapidly converted to the active metabolite, ceftaroline, by plasma phosphatases. mims.commdpi.comtga.gov.aupatsnap.com This conversion is a crucial activation step.
The stability of ceftaroline fosamil can be influenced by various factors, including temperature, light, pH, and the presence of oxidizing agents. tandfonline.comnih.govufrgs.br Forced degradation studies have indicated that ceftaroline fosamil can be unstable under conditions of thermal degradation (at elevated temperatures like 40°C and 60°C), oxidative stress with hydrogen peroxide, basic conditions, and UVC light exposure. nih.govufrgs.br It has been found to be relatively more stable under acidic hydrolysis and UVA light within evaluated periods. ufrgs.br
Degradation of ceftaroline fosamil and ceftaroline can lead to the formation of various degradation products. tandfonline.comnih.gov One significant degradation pathway for ceftaroline involves the hydrolysis of the β-lactam ring, resulting in the formation of a microbiologically inactive, open-ring metabolite known as ceftaroline M-1. tga.gov.aumdpi.comtga.gov.au Other degradation pathways may involve modifications in the side chains, including the pyridine (B92270) and dihydrothiazine rings. tandfonline.com Studies using techniques like LC-MS have identified several degradation products formed under stress conditions. tandfonline.comnih.gov The stability of reconstituted solutions of ceftaroline fosamil is dependent on storage conditions, with better stability observed under refrigeration compared to room temperature. tandfonline.com
Future Research Directions and Unexplored Avenues
Novel Combination Therapies (e.g., Synergy with Daptomycin)
Research into novel combination therapies involving ceftaroline (B109729) is a significant area of exploration, particularly concerning difficult-to-treat pathogens like MRSA and vancomycin-resistant Enterococcus species (VRE) oup.comidstewardship.com. Studies have demonstrated synergistic activity between ceftaroline and other antibiotics, notably daptomycin (B549167) oup.comidstewardship.comoup.comasm.org. This synergy is thought to be mediated by several mechanisms, including the ability of ceftaroline to enhance daptomycin binding to the bacterial membrane and increase membrane depolarization idstewardship.comasm.org. In vitro studies have shown that ceftaroline can reduce daptomycin MIC values and restore daptomycin susceptibility in non-susceptible strains of Enterococcus faecalis and Enterococcus faecium oup.com. This combination has also shown promise in treating persistent MRSA bacteremia, with some studies suggesting a potential for improved outcomes compared to monotherapy oup.commdpi.comencyclopedia.pubjwatch.org. Further research is needed to fully elucidate the optimal combinations, dosing regimens, and clinical scenarios where such synergistic effects can be best leveraged.
Investigation in Specialized Infection Models (e.g., biofilm models, intracellular infections)
Investigating ceftaroline's activity in specialized infection models, such as biofilm and intracellular infection models, is crucial for understanding its potential against complex and persistent infections. Biofilms, a common mode of bacterial growth in chronic infections and on medical devices, are inherently more resistant to antibiotics than planktonic bacteria mdpi.comnih.gov. Studies using in vitro biofilm models have shown that while ceftaroline may have limited activity against mature biofilms as a single agent, it can exhibit enhanced activity when combined with other antibiotics like daptomycin nih.gov. Research suggests that ceftaroline can maintain susceptibility against biofilm-producing MRSA and, in combination with daptomycin, can lead to significant bacterial reduction within biofilms nih.gov.
Furthermore, research is exploring ceftaroline's activity against intracellular bacteria. Some studies have investigated the activity of antibiotics, including ceftaroline, against intracellular forms of Staphylococcus aureus in models of osteoblast infection researchgate.net. While some antibiotics may show weak intracellular activity, their role in modulating infection-related cytotoxicity or preventing biofilm formation is being explored researchgate.net. Further research in these specialized models is needed to understand ceftaroline's penetration into host cells and its efficacy against intracellular pathogens, which are often involved in chronic and recurrent infections.
Research on Resistance Evolution and Countermeasures
Understanding the mechanisms of resistance evolution to ceftaroline and developing effective countermeasures is an ongoing area of research. While ceftaroline has a low propensity for inducing resistance in some bacteria, resistance can emerge, particularly in Gram-negative organisms mdpi.comencyclopedia.pubnih.gov. Research focuses on identifying the genetic and molecular mechanisms underlying ceftaroline resistance, such as mutations in penicillin-binding proteins (PBPs), particularly PBP2a in MRSA, which is a primary target of ceftaroline mdpi.comoup.comnih.gov. Studies have also investigated the potential for collateral resistance, where exposure to other antibiotics might influence susceptibility to ceftaroline nih.gov. For example, research in cystic fibrosis patients with MRSA has suggested that high-level resistance to carbapenems may be associated with subsequent isolation of ceftaroline-resistant MRSA nih.gov. Future research directions include continued surveillance of resistance patterns, investigating the impact of combination therapies on resistance development, and exploring strategies to overcome existing resistance mechanisms, potentially through novel drug design or the use of resistance-modifying agents.
Exploration of Off-Label Therapeutic Potential in Animal Models (e.g., osteoarticular infections, endocarditis, central nervous system infections)
The exploration of ceftaroline's off-label therapeutic potential in various infection types, often utilizing animal models, is a key area of investigation. Given its activity against difficult-to-treat pathogens like MRSA, its use in infections beyond its approved indications, such as osteoarticular infections, endocarditis, and central nervous system (CNS) infections, is being studied mdpi.comencyclopedia.pubnih.gov. Animal models provide valuable insights into the pharmacokinetics and pharmacodynamics of ceftaroline in these specific infection sites and its efficacy against relevant pathogens. For instance, animal studies have suggested moderate CNS penetration of ceftaroline and demonstrated better antimicrobial activity compared to other regimens in murine models of pneumococcal meningitis mdpi.comencyclopedia.pub. While clinical data in these areas are often limited to case series or retrospective studies, animal models help to inform potential future clinical trials and guide optimal dosing strategies for these challenging infections nih.govresearchgate.net. Research continues to assess the efficacy of ceftaroline, often in combination with other agents, in these off-label indications using appropriate animal models that mimic human disease.
Development of Advanced Delivery Systems and Formulations for Research Applications
The development of advanced delivery systems and formulations for ceftaroline is an area with potential for enhancing its research applications and therapeutic utility. While ceftaroline fosamil is currently administered intravenously, research into alternative formulations or delivery systems could improve drug targeting, reduce toxicity, or enable new routes of administration for specific research questions or clinical needs dataintelo.comresearchgate.net. Studies have explored the release of ceftaroline from nanoparticles, such as hydroxyapatite (B223615) nanoparticles, in in vitro models, suggesting potential for targeted delivery, for example, in bone infections researchgate.net. Such advanced formulations could be valuable tools in research to investigate the efficacy of ceftaroline in specific tissues or cellular compartments, particularly in complex infection models. Further research is needed to develop and evaluate the pharmacokinetics, safety, and efficacy of these novel delivery systems for various research applications.
Elucidation of Host-Pathogen-Ceftaroline Interactions Beyond Direct Bacterial Killing
Understanding the complex interactions between the host, the pathogen, and ceftaroline beyond its direct bactericidal activity is an emerging area of research. This includes exploring how ceftaroline might influence the host immune response or modulate bacterial virulence factors researchgate.netajbls.comresearchgate.netnih.gov. Research has suggested that some antibiotics, including those used in combination with ceftaroline, might lead to transcriptional shifts in bacteria that reduce antibiotic resistance, virulence, and host immune evasion researchgate.net. Studies have also investigated the potential for ceftaroline to enhance the susceptibility of bacteria to killing by host immune components, such as human platelets and antimicrobial peptides researchgate.net. Future research could delve deeper into how ceftaroline affects the host-pathogen interplay, potentially identifying novel mechanisms by which this antibiotic contributes to infection resolution or influences the development of host immunity. This could involve studying the impact of ceftaroline on host cell signaling pathways, the expression of bacterial virulence factors in the presence of the antibiotic, and the interplay within complex microbial communities.
Environmental Impact and Degradation Pathways of Ceftaroline in Non-Clinical Settings
Research into the environmental impact and degradation pathways of ceftaroline in non-clinical settings is important for understanding its broader ecological footprint. As with other pharmaceuticals, the presence of antibiotics in the environment can contribute to the development and spread of antibiotic resistance in environmental bacteria nih.gov. Studies have investigated the environmental fate of ceftaroline, noting that it is hydrolytically unstable and predicted to undergo both biotic and abiotic degradation in the aquatic environment astrazeneca.com. However, it is not readily biodegradable and may not be significantly removed by sewage treatment alone astrazeneca.com. Research on the degradation products and decomposition pathways of ceftaroline is ongoing, utilizing techniques like LC-DAD and ESI-QTOF, along with in silico predictions patsnap.comacs.org. Further research is needed to comprehensively assess the environmental risks associated with ceftaroline, identify effective strategies for its removal from wastewater, and understand its potential impact on environmental microbial communities and the resistome.
Q & A
Q. What are the primary mechanisms of action of Zinforo (ceftaroline fosamil) against Gram-positive and Gram-negative pathogens, and how do these inform in vitro experimental design?
this compound’s bactericidal activity stems from its binding to penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). Researchers should design in vitro susceptibility testing using standardized broth microdilution methods (CLSI/EUCAST guidelines) and include comparator antibiotics (e.g., vancomycin, ceftriaxone) to contextualize efficacy. Time-kill assays can further elucidate bactericidal kinetics .
Q. How should researchers address variability in clinical trial outcomes when evaluating this compound’s efficacy for cSSTI and CAP?
Standardize endpoints using FDA/EMA criteria (e.g., clinical cure rate at test-of-cure visit) and stratify analyses by infection severity, comorbidities, and prior antibiotic exposure. Confounding variables like renal impairment require subgroup analysis, as this compound’s pharmacokinetics are dose-adjusted based on creatinine clearance .
Q. What methodologies are recommended for monitoring adverse drug reactions (ADRs) like DAGT positivity and hypersensitivity in this compound trials?
Implement serial direct antiglobulin testing (DAGT) at baseline and post-treatment, particularly in populations with higher rash incidence (e.g., Asian cohorts). Hypersensitivity protocols should include immediate discontinuation criteria and IgE testing for β-lactam allergies. Longitudinal safety data collection via MedDRA coding ensures standardized ADR reporting .
Advanced Research Questions
Q. How can retrospective real-world evidence (RWE) studies on this compound address biases inherent in observational designs?
Use propensity score matching to balance confounders (e.g., age, comorbidities) between this compound-treated and comparator cohorts. Sensitivity analyses should assess unmeasured confounding, while inverse probability weighting can mitigate selection bias. Data sources must include granular electronic health records (EHRs) with dosage, treatment duration, and microbiological confirmation .
Q. What statistical approaches resolve contradictions between this compound’s in vitro potency and clinical failure rates in specific populations?
Apply mixed-effects models to account for hospital-level variability in antibiotic stewardship. Meta-analyses of pooled trial data should evaluate heterogeneity via I² statistics and subgroup by pathogen susceptibility (e.g., MRSA vs. MSSA). Pharmacodynamic modeling (e.g., Monte Carlo simulations) can predict target attainment under different dosing regimens .
Q. How should researchers design studies to investigate this compound’s potential against emerging resistant strains (e.g., ceftaroline-non-susceptible S. aureus)?
Utilize whole-genome sequencing (WGS) to identify resistance mechanisms (e.g., mecA mutations, PBP2a modifications). Combine checkerboard synergy assays with this compound and adjuvants (e.g., β-lactamase inhibitors) to explore combination therapy. Longitudinal surveillance studies in high-resistance settings are critical .
Q. What methods optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound in special populations (e.g., obese or critically ill patients)?
Employ population PK models with covariates like body weight, albumin levels, and renal/hepatic function. Monte Carlo simulations (10,000 iterations) can estimate probability of target attainment (PTA) for fT > MIC thresholds. Microdialysis studies in tissue compartments (e.g., lung, skin) enhance PK relevance to infection sites .
Methodological Guidance for Data Management and Ethics
Q. How can researchers ensure reproducibility in this compound-related studies, particularly in compound characterization?
Follow Beilstein Journal of Organic Chemistry guidelines: report detailed synthetic pathways for novel derivatives, provide NMR/HPLC purity data, and deposit raw spectra in repositories like Zenodo. For clinical trials, adhere to CONSORT guidelines with explicit inclusion/exclusion criteria and randomization protocols .
Q. What strategies mitigate bias when integrating patient-reported outcomes (PROs) in this compound research?
Use validated instruments (e.g., SF-36 for quality of life) and blind outcome assessors to treatment allocation. Mixed-methods designs combining PROs with EHR data reduce recall bias. Community engagement panels can refine PRO relevance to patient priorities .
Q. How should researchers structure literature reviews to identify gaps in this compound’s applications beyond cSSTI/CAP?
Apply PRISMA-ScR frameworks with search terms like “ceftaroline fosamil” AND “off-label use” OR “novel indications.” Use PICO (Population, Intervention, Comparison, Outcome) to filter preclinical studies exploring this compound in meningitis or osteomyelitis. Tools like Covidence streamline screening and data extraction .
Q. Tables for Quick Reference
| Key PK/PD Parameters for this compound | Values/Notes |
|---|---|
| Plasma half-life (adults) | ~2.6–3.1 hours |
| Protein binding | ~20% |
| Primary excretion route | Renal (85%) |
| fT > MIC target (for efficacy) | 40–50% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
